molecular formula C7H14N2O2 B166608 N,N-dimethylmorpholine-2-carboxamide CAS No. 135072-23-0

N,N-dimethylmorpholine-2-carboxamide

Cat. No. B166608
Key on ui cas rn: 135072-23-0
M. Wt: 158.2 g/mol
InChI Key: BLBLRJCALSOJFU-UHFFFAOYSA-N
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Patent
US08962619B2

Procedure details

A mixture of 4-benzyl-N,N-dimethylmorpholine-2-carboxamide (803 mg, 3.23 mmol), ammonium formate (2.15 g, 32.3 mmol) and 10% Pd/C (400 mg) in EtOH (20 mL) was heated at 50° C. for 1 hour. After cooling to room temperature, the catalyst was filtered off, washed with EtOH. The combined filtrate and washings were concentrated, and the residue was dissolved in EtOH (20 mL). Ammonium formate (2.15 g, 32.3 mmol) and 10% Pd/C (400 mg) were added to the mixture. The mixture was heated at 50° C. for 1 hour. After cooling to room temperature, the catalyst was filtered off, washed with EtOH. The combined filtrate and washings were concentrated to afford desired product (506 mg, 98.9%) as colorless oil.
Name
4-benzyl-N,N-dimethylmorpholine-2-carboxamide
Quantity
803 mg
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two
Yield
98.9%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]([N:16]([CH3:18])[CH3:17])=[O:15])[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>CCO.[Pd]>[CH3:17][N:16]([CH3:18])[C:14]([CH:10]1[O:11][CH2:12][CH2:13][NH:8][CH2:9]1)=[O:15] |f:1.2|

Inputs

Step One
Name
4-benzyl-N,N-dimethylmorpholine-2-carboxamide
Quantity
803 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)C(=O)N(C)C
Name
Quantity
2.15 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
2.15 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOH (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 50° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1CNCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 506 mg
YIELD: PERCENTYIELD 98.9%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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